(S)-Rabeprazole (S)-Rabeprazole
Brand Name: Vulcanchem
CAS No.: 177795-59-4
VCID: VC21273914
InChI: InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol

(S)-Rabeprazole

CAS No.: 177795-59-4

Cat. No.: VC21273914

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Rabeprazole - 177795-59-4

Specification

CAS No. 177795-59-4
Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
IUPAC Name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
Standard InChI Key YREYEVIYCVEVJK-VWLOTQADSA-N
Isomeric SMILES CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Introduction

Chemical Properties and Structure

(S)-Rabeprazole, chemically known as 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole, is a substituted benzimidazole compound with the molecular formula C18H21N3O3S and a molecular weight of 359.4 g/mol . The compound features a chiral center at the sulfinyl group, with the (S)-configuration determining its three-dimensional structure and potentially affecting its biological activity. Additionally, the compound is identified by its CAS registry number 177795-59-4 and UNII identifier Q9Z21M00M9 .

Physical Properties

The physical properties of (S)-Rabeprazole contribute significantly to its pharmaceutical formulation and bioavailability. As a member of the benzimidazole class of compounds, it contains a pyridine ring connected to a benzimidazole moiety through a sulfinyl group, creating its distinctive molecular architecture. The presence of the methoxypropoxy side chain enhances its lipophilicity, influencing its absorption characteristics in the gastrointestinal tract.

Identifiers and Nomenclature

Multiple identification systems categorize (S)-Rabeprazole within chemical databases and pharmacopoeias:

Identifier TypeValue
CAS Number177795-59-4
UNIIQ9Z21M00M9
ChEMBL IDCHEMBL1627299
DSSTox Substance IDDTXSID90445562
WikidataQ27287158

These standardized identifiers facilitate consistent referencing across scientific literature and regulatory documentation .

Pharmacological Profile

Mechanism of Action

(S)-Rabeprazole, like other proton pump inhibitors, functions as an antisecretory compound that suppresses gastric acid secretion by inhibiting the gastric H+, K+-ATPase at the secretory surface of gastric parietal cells . The enzyme targeted by (S)-rabeprazole serves as the acid (proton) pump within parietal cells, making the compound an effective gastric proton pump inhibitor . Through this mechanism, (S)-rabeprazole blocks the final step of gastric acid secretion, producing dose-related sustained inhibition of both basal and stimulated gastric acid production.

Pharmacodynamics

The antisecretory effect of rabeprazole compounds begins within one hour after oral administration and reaches maximum effect within two to four hours . Research data indicates that rabeprazole at a 20 mg dosage can inhibit basal and pentagastrin-induced acid secretion by 86% and 95%, respectively . This dosage also significantly increases the percentage of time within a 24-hour period that the gastric pH exceeds 3, from 10% to 65% .

Table 2.1: Gastric Acid Parameters - Rabeprazole versus Placebo After 7 Days of Once-Daily Dosing

ParameterRabeprazole (20 mg QD)Placebo
Basal Acid Output (mmol/hr)0.42.8
Stimulated Acid Output (mmol/hr)0.613.3
% Time Gastric pH>36510

*Note: All parameters showed statistically significant differences (p<0.01) versus placebo .

The prolonged pharmacodynamic action of rabeprazole compounds compared to their relatively short pharmacokinetic half-life (approximately one hour) reflects the sustained inactivation of the H+, K+-ATPase enzyme system . This characteristic enables once-daily dosing despite the compound's rapid elimination from plasma.

Analytical Methods and Detection

Chiral LC-MS/MS Method

A validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of rabeprazole enantiomers in human plasma, including (S)-rabeprazole . This analytical approach employs:

  • Acetonitrile with 0.1% ammonium as a protein precipitating agent

  • A Chiralpak IC column (4.6 mm × 150 mm, 5 μm) for separation

  • 10 mM ammonium acetate with 0.2% acetic acid-acetonitrile (35:65, v/v) as the mobile phase

  • An API 4000 mass spectrometer for detection

The method demonstrates high sensitivity and specificity, with multiple reaction monitoring transitions of m/z 360.1 → 242.2 for rabeprazole enantiomers and m/z 346.1 → 198.1 for the internal standard (esomeprazole) . The calibration curves show linearity over a concentration range of 0.500 to 400 ng·mL-1, with intra-run precisions below 5.4% and inter-run precisions below 9.9% . Importantly, the method demonstrates no chiral inversion during sample storage, preparation, or analysis, confirming the stability of the enantiomers throughout the analytical process .

Stability and Matrix Effects

Validation studies confirmed the absence of significant matrix effects for both enantiomers and the internal standard, with accuracy ranging between -9.2% and 9.3% . These characteristics make the analytical method suitable for pharmacokinetic studies evaluating the stereoselective properties of rabeprazole enantiomers.

Stereochemistry and Enantiomeric Considerations

Stereochemical Properties

Rabeprazole contains a chiral sulfoxide center, resulting in two enantiomers: (R)-(+)-rabeprazole and (S)-(-)-rabeprazole . The stereochemistry at this center potentially influences the compound's pharmacokinetic and pharmacodynamic properties, similar to other chiral proton pump inhibitors like omeprazole and its S-enantiomer, esomeprazole.

Stereoselective Pharmacokinetics

Research has demonstrated that the pharmacokinetics of rabeprazole enantiomers can be stereoselective, with potential differences in absorption, distribution, metabolism, and elimination between the (R) and (S) forms . A pharmacokinetic study in healthy Chinese subjects after oral administration of 10-mg racemic rabeprazole sodium enteric-coated tablets demonstrated the ability to track both enantiomers simultaneously in plasma, providing insights into their differential handling in the body .

Synthesis and Manufacturing

Synthetic Approaches

The stereoselective synthesis of (S)-rabeprazole represents a significant challenge in pharmaceutical manufacturing. While the search results provide limited direct information about (S)-rabeprazole synthesis specifically, they mention a related patent for the preparation of dextral-rabeprazole (the R-enantiomer) .

For the R-enantiomer, the synthesis involves oxidation of pro-chiral sulfide compounds under the collective effect of vanadium metal and tetradentate organic ligands . This approach generates dextral-rabeprazole with high enantioselectivity, purity, and yield, making it suitable for industrial production .

The synthetic pathway for (S)-rabeprazole would likely involve similar chemistry but with the appropriate chiral catalysts and ligands to direct the stereoselectivity toward the S-configuration. Typical steps might include:

  • Synthesis of the pro-chiral sulfide intermediate (2-[4-(3-methoxypropoxy-3-methyl-2-pyridyl groups)methylsulfanyl]-1H-benzimidazole)

  • Stereoselective oxidation using appropriate chiral catalysts

  • Purification to isolate the (S)-enantiomer with high optical purity

Manufacturing Considerations

The industrial production of (S)-rabeprazole would require careful control of reaction conditions to maintain high enantioselectivity. Factors influencing the manufacturing process would include:

  • Selection of appropriate chiral catalysts and ligands

  • Control of reaction temperature, typically in the range of -10 to 0°C during critical oxidation steps

  • Choice of solvents such as toluene, dichloromethane, tetrahydrofuran, acetonitrile, or chloroform

  • Purification strategies to ensure high enantiomeric excess in the final product

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